Orantinib

Vue d'ensemble

Description

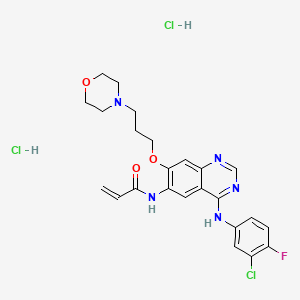

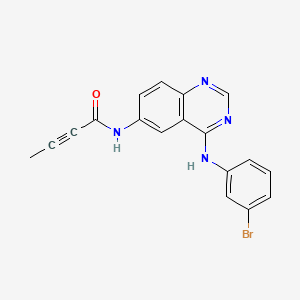

Orantinib est une petite molécule à l’étude qui a été étudiée pour ses effets thérapeutiques potentiels dans divers types de cancer, y compris le cancer du poumon, le cancer du sein, le cancer du rein, le cancer gastrique et le cancer de la prostate . Il est connu pour fonctionner comme un inhibiteur multi-kinase, ciblant de multiples voies impliquées dans la croissance tumorale et l’angiogenèse .

Applications De Recherche Scientifique

Orantinib has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and signal transduction pathways. In biology and medicine, this compound is investigated for its potential to treat various cancers by inhibiting tumor growth and angiogenesis . Additionally, this compound’s unique properties make it a candidate for further research in drug development and therapeutic interventions .

Mécanisme D'action

L’orantinib exerce ses effets en inhibant plusieurs kinases impliquées dans la croissance tumorale et l’angiogenèse. Plus précisément, il cible les récepteurs du facteur de croissance des fibroblastes (FGFR), les récepteurs du facteur de croissance dérivé des plaquettes (PDGFR) et le récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR2) . En bloquant ces voies, l’this compound perturbe les processus de signalisation qui favorisent la prolifération tumorale et la formation de vaisseaux sanguins, inhibant ainsi la croissance tumorale .

Analyse Biochimique

Biochemical Properties

Orantinib is a multi-targeted receptor tyrosine kinase inhibitor . It has been found to inhibit the activity of Flt-1, PDGFRβ, and FGFR1 . The inhibition of these enzymes disrupts the signaling pathways they are involved in, thereby affecting the biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of certain cancer cells . In a study involving a patient-derived cell line of alveolar soft-part sarcoma, this compound exhibited a remarkable proliferation-inhibitory effect . Moreover, this compound has been shown to suppress Aurora kinase activity and cell cycle progression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of certain tyrosine kinases . By inhibiting these enzymes, this compound disrupts the signaling pathways they are involved in, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In a phase III trial of this compound in combination with transcatheter arterial chemoembolization (TACE), it was found that this compound did not prolong overall survival over placebo . The time to progression was significantly improved in the this compound arm . This suggests that the effects of this compound can change over time in a laboratory setting.

Metabolic Pathways

This compound is primarily metabolized by the CYP3A4 isoform of CYP450 . The metabolites of this compound are developed through either primary metabolic pathway or multiple metabolic pathways in the liver microsomes and hepatocytes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d’orantinib implique plusieurs étapes, à partir de matières premières disponibles dans le commerceDes conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement élevé et la pureté du produit final .

Méthodes de production industrielle : La production industrielle d’this compound impliquerait probablement une mise à l’échelle du processus de synthèse en laboratoire, avec des considérations supplémentaires en termes de rentabilité, de sécurité et d’impact environnemental. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle qualité strictes pour garantir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : L’orantinib subit diverses réactions chimiques, y compris des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de l’this compound comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, chacun ayant des propriétés pharmacologiques uniques. Ces dérivés sont étudiés pour leurs effets thérapeutiques potentiels et optimisés pour une utilisation clinique .

Applications de la recherche scientifique

L’this compound a été largement étudié pour ses applications potentielles dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il sert d’outil précieux pour étudier l’inhibition des kinases et les voies de transduction du signal. En biologie et en médecine, l’this compound est étudié pour son potentiel à traiter divers cancers en inhibant la croissance tumorale et l’angiogenèse . De plus, les propriétés uniques de l’this compound en font un candidat pour des recherches supplémentaires en matière de développement de médicaments et d’interventions thérapeutiques .

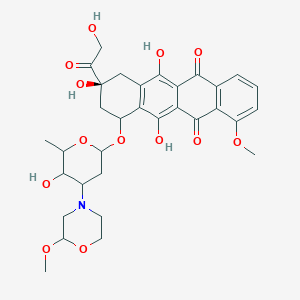

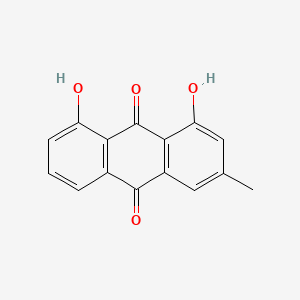

Comparaison Avec Des Composés Similaires

L’orantinib est comparé à d’autres inhibiteurs multi-kinases tels que le sorafénib, le sunitinib et le pazopanib. Bien que tous ces composés partagent un mécanisme d’action commun en ciblant plusieurs kinases, l’this compound est unique dans sa combinaison spécifique de cibles et ses applications thérapeutiques potentielles . Les composés similaires comprennent :

- Sorafénib

- Sunitinib

- Pazopanib

Chacun de ces composés a son propre profil unique d’inhibition des kinases, de pharmacocinétique et d’applications cliniques, ce qui les rend appropriés pour différents contextes thérapeutiques .

Propriétés

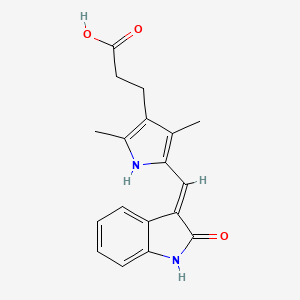

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017164 | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210644-62-5, 252916-29-3 | |

| Record name | SU6668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

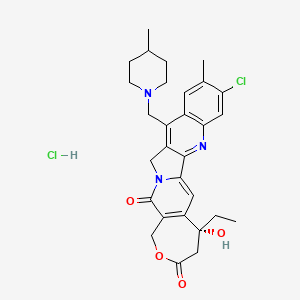

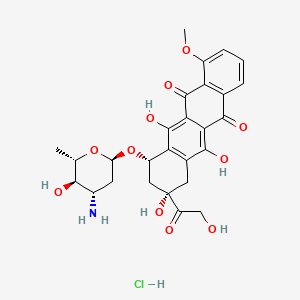

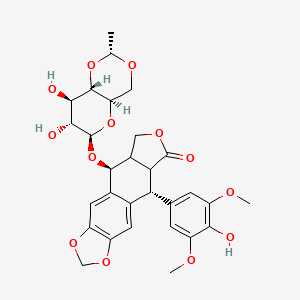

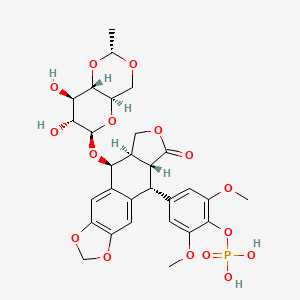

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.